molecular formula C13H20NP B14384766 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine CAS No. 89996-88-3

2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine

Cat. No.: B14384766
CAS No.: 89996-88-3
M. Wt: 221.28 g/mol
InChI Key: DXEOIKPORBGDRG-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group attached to a propan-1-imine backbone, with additional methyl groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine typically involves the reaction of 2,4,6-trimethylphenylphosphine with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanyl-imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine involves its interaction with molecular targets through the phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other substrates is a key aspect of its functionality.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one
  • 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-amine
  • 2,4,6-Trimethylphenylphosphine

Uniqueness

Compared to similar compounds, 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine stands out due to its unique combination of a phosphanyl group and an imine moiety. This dual functionality allows it to participate in a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

89996-88-3

Molecular Formula

C13H20NP

Molecular Weight

221.28 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)phosphanylpropan-1-imine

InChI

InChI=1S/C13H20NP/c1-8(2)13(14)15-12-10(4)6-9(3)7-11(12)5/h6-8,14-15H,1-5H3

InChI Key

DXEOIKPORBGDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)PC(=N)C(C)C)C

Origin of Product

United States

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